Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
Description
Historical Context and Evolution of Chromogenic Protease Substrates for Enzymatic Studies
The development of synthetic substrates has been pivotal in the study of proteolytic enzymes. In the early stages of enzyme kinetics, researchers relied on natural protein substrates, which often presented challenges in purification, quantification, and consistency. The breakthrough came with the introduction of small, synthetic molecules that could be custom-designed to be recognized and cleaved by specific proteases.
Around the 1970s, chromogenic substrates were developed, revolutionizing protease research. nih.govumass.edu These synthetic peptides are designed to mimic the natural cleavage site of a protease but are chemically modified with a chromophore, a molecule that releases a colored product upon cleavage. nih.govoup.com One of the most widely used chromophores is p-nitroaniline (pNA). pacific.edu When a protease cleaves the amide bond linking the peptide to the pNA group, the released p-nitroaniline is yellow and can be easily quantified using a spectrophotometer at a wavelength of 405 nm. pacific.edu This color change is directly proportional to the enzymatic activity, allowing for a continuous and straightforward assay. nih.gov
Initially, these substrates were simple amino acid derivatives, but they evolved into more complex peptides of three to four amino acids to provide greater specificity for different proteases. pacific.edu This technology became a tool of substantial importance, not only in basic research but also in clinical diagnostics, particularly in understanding the mechanisms of blood coagulation and fibrinolysis. nih.govumass.edu The use of pNA-linked substrates is a standard method for detecting protease activities, both in solution-based assays and after separation techniques like gel electrophoresis. nih.gov
Significance of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA within Protease Enzymology Research
The specific peptide sequence Tyr-Val-Ala-Asp (YVAD) is well-established as a recognition motif for a particular class of cysteine proteases known as caspases, specifically caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE). echelon-inc.com The all-L-amino acid version of this peptide, Ac-YVAD-pNA, is a commonly used chromogenic substrate to measure the activity of caspase-1. echelon-inc.com Caspases are critical mediators of inflammation and apoptosis (programmed cell death), making them important targets for drug discovery. nih.govscbt.com
The significance of This compound lies in its unique stereochemical composition. Unlike the standard Ac-YVAD-pNA which is composed entirely of L-amino acids (the naturally occurring form in proteins), this compound is a mixture of both D- and L-isomers at each amino acid position. This has several important implications for its use in research:
Probing Enzyme Specificity: Most proteases are highly specific for L-amino acids. The presence of D-amino acids within the peptide chain would likely make it a poor substrate for or a potent inhibitor of enzymes that typically cleave the all-L version, such as caspase-1. nih.gov Studying the interaction of a protease with a mixed DL-substrate can provide valuable insights into the stereochemical tolerance of its active site.
Investigating Non-conventional Proteases: While most proteases prefer L-amino acids, some bacterial or fungal enzymes may have different specificities. This substrate could be used to screen for or characterize proteases that are capable of cleaving peptide bonds adjacent to or containing D-amino acids.
Enhanced Stability: Peptides containing D-amino acids are known to be more resistant to degradation by common proteases. nih.govlifetein.comtribioscience.com A substrate with a DL-mixture would likely have a longer half-life in a biological sample, which could be advantageous in certain experimental designs, although its cleavage rate by the target enzyme would be significantly altered.
Therefore, this compound is not a standard substrate for routine enzyme assays but rather a specialized tool for investigating the fundamental principles of enzyme-substrate recognition and for exploring the world of proteases with unusual specificities.
Research Paradigms for Peptides Incorporating DL-Amino Acid Configurations
The incorporation of D-amino acids into peptides is a well-established strategy in peptide chemistry and chemical biology to overcome the limitations of natural L-peptides, primarily their susceptibility to proteolytic degradation. tribioscience.comnih.gov This has led to several research paradigms:
Improving Peptide Stability: A major hurdle in developing therapeutic peptides is their rapid breakdown by proteases in the body. Replacing one or more L-amino acids with their D-enantiomers can dramatically increase the peptide's half-life. lifetein.comtribioscience.com The peptide bonds involving D-amino acids are not recognized by most endogenous proteases, thus protecting the peptide from cleavage. nih.gov
Development of Enzyme Inhibitors: Peptides containing D-amino acids can act as competitive inhibitors of proteases. By binding to the active site but not being cleaved (or being cleaved very slowly), they can block the enzyme's activity.
Exploring Protein-Peptide Interactions: D-amino acids can be used to create "mirror-image" peptides (composed entirely of D-amino acids) to study protein interactions. A D-peptide will bind to the mirror-image of its natural protein target. This has been used in a technique called mirror-image phage display to discover novel therapeutic peptides. nih.gov
Studying Enzyme Mechanisms: The synthesis of peptides with mixed DL-amino acid configurations, such as this compound, represents a paradigm for probing the limits of an enzyme's stereoselectivity. It allows researchers to ask fundamental questions about how enzymes achieve their remarkable specificity and whether they can be engineered or discovered to act on non-natural configurations. nih.govnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Full Name | N-acetyl-DL-tyrosyl-DL-valyl-DL-alanyl-DL-aspartyl-p-nitroanilide |
| Abbreviation | This compound |
| Molecular Formula | C₂₈H₃₄N₆O₉ |
| Molecular Weight | 614.61 g/mol |
| Structure | A tetrapeptide with the sequence Tyr-Val-Ala-Asp, N-terminally acetylated and C-terminally linked to p-nitroaniline. Each amino acid is a racemic mixture of its D- and L-isomers. |
| Appearance | Likely a solid powder. |
| Function | Chromogenic substrate for investigating protease stereospecificity. |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for Ac Dl Tyr Dl Val Dl Ala Dl Asp Pna and Its Analogues
Advanced Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, offering a streamlined approach to chain assembly on a solid support. nih.govbachem.com For a peptide containing a racemic mixture of amino acids like Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, specific considerations are necessary to ensure efficient and accurate synthesis.
Optimization of Coupling and Deprotection Regimes for this compound
The success of SPPS hinges on the efficiency of coupling and deprotection steps. iris-biotech.de The synthesis of a peptide with mixed stereochemistry requires careful optimization of these processes to maximize yield and purity. gyrosproteintechnologies.com
Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. rsc.org For sterically hindered couplings or sequences prone to aggregation, potent coupling reagents are essential. gyrosproteintechnologies.com A common challenge in peptide synthesis is racemization, which can be minimized by the choice of coupling reagent. wikipedia.org
Deprotection: The removal of the temporary Nα-protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), must be complete to avoid deletion sequences. peptide.com The repetitive nature of deprotection in SPPS can lead to side reactions, such as aspartimide formation, particularly with aspartic acid residues. nih.gov Milder deprotection conditions or the use of alternative protecting groups can mitigate these issues. nih.gov
| Parameter | Standard Conditions | Optimized Conditions for DL-Peptides | Rationale for Optimization |
| Coupling Reagent | DIC/Oxyma | HBTU/HOBt or HATU/HOAt | Increased efficiency for hindered couplings and reduced racemization. |
| Deprotection (Fmoc) | 20% Piperidine in DMF | 20% Piperidine in DMF with shorter reaction times or DBU/Piperidine cocktails. | Minimizes epimerization and side reactions like aspartimide formation. peptide.comnih.gov |
| Washing Steps | DMF, DCM | Extensive washing with a cocktail of solvents (e.g., DMF, DCM, IPA). | Ensures complete removal of excess reagents and byproducts, crucial for subsequent steps. |
Table 1: Optimization of SPPS Parameters for DL-Peptide Synthesis
Regiospecific Introduction of DL-Amino Acid Residues in Peptide Chain Assembly
The synthesis of a peptide with a defined sequence of DL-amino acids requires precise control over the introduction of each residue. In the case of this compound, a racemic mixture (DL) of each amino acid is used at each coupling step. This results in a complex mixture of diastereomers in the final product.
The p-nitroanilide (pNA) moiety is often introduced at the C-terminus. Due to the low nucleophilicity of p-nitroaniline, direct coupling can be challenging. nih.gov A common strategy involves using a modified support, such as a resin pre-loaded with a pNA analogue like 5-amino-2-nitrobenzoic acid (Anb5,2), to facilitate the synthesis. nih.govnih.gov
Considerations for Solution-Phase Peptide Synthesis (LPPS) of this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS) offers advantages for large-scale production and for peptides that are difficult to synthesize on a solid support. mdpi.com In LPPS, all reactants are in the same phase, which can lead to higher coupling efficiencies. However, purification after each step is more complex than the simple washing steps of SPPS. nih.gov
Chemoenzymatic Synthesis (CEPS) of Peptides Incorporating D-Amino Acids
Chemoenzymatic peptide synthesis (CEPS) combines the specificity of enzymes with the versatility of chemical methods, offering a powerful tool for constructing complex peptides, including those with D-amino acids. nih.gov This approach can overcome some of the limitations of purely chemical methods, such as racemization and the need for extensive protecting group strategies. nih.gov
Enzyme-Catalyzed Peptide Bond Formation for DL-Peptides
Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds under mild conditions. nih.gov While proteases typically hydrolyze peptide bonds, the reaction can be shifted towards synthesis by manipulating reaction conditions, such as using organic solvents or frozen aqueous systems. nih.govacs.org
The use of proteases for peptide synthesis offers high stereoselectivity. mdpi.com Some enzymes, or engineered variants, can accept D-amino acids as substrates, enabling the synthesis of peptides containing these non-canonical residues. nih.govasm.org For a peptide like this compound, a combination of chemical and enzymatic steps could be envisioned, where specific peptide bonds are formed enzymatically.
Stereoselectivity and Yield Optimization in Enzymatic Peptide Ligation
A key advantage of enzymatic peptide synthesis is the high stereoselectivity of the enzymes. nih.gov This can be particularly useful when a specific stereoisomer of the peptide is desired. However, for the synthesis of a DL-peptide mixture, enzymes that can accept both D- and L-amino acids would be required. asm.org
| Enzyme Class | Mechanism | Advantages for DL-Peptide Synthesis | Challenges |
| Proteases (e.g., Subtilisin, Trypsin) | Reverse of proteolysis. mdpi.com | High stereoselectivity, mild reaction conditions. nih.govmdpi.com | Equilibrium favors hydrolysis, potential for product degradation. nih.gov |
| Engineered Ligases (e.g., Subtiligase) | Catalyze peptide bond formation. mdpi.com | High efficiency and specificity, can be engineered to accept D-amino acids. frontiersin.org | May require specific recognition sequences. |
| Non-ribosomal Peptide Synthetases (NRPSs) | Modular enzymatic assembly line. | Can incorporate a wide variety of non-proteinogenic amino acids, including D-isomers. nih.gov | Complex multi-enzyme systems, often difficult to work with in vitro. |
Table 2: Enzyme Classes for Chemoenzymatic Synthesis of DL-Peptides
Post-Synthetic Modification: Integration of the p-Nitroanilide (pNA) Chromophore
The covalent attachment of the p-nitroanilide (pNA) moiety to the C-terminus of a peptide is a critical step in the synthesis of chromogenic substrates. This process is complicated by the chemical properties of p-nitroaniline itself. The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aniline (B41778) amine, making direct amide bond formation with the peptide's C-terminal carboxyl group inefficient with standard solution-phase coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC), active esters, or the azide (B81097) method. nih.govnih.gov Consequently, specialized strategies, primarily within the framework of solid-phase peptide synthesis (SPPS), have been developed to overcome this obstacle.
Solid-Phase Synthesis (SPS) Strategies: A prevalent and effective method involves circumventing the direct coupling of pNA to the fully assembled peptide. Instead, a pNA analog is anchored to the solid support resin before the peptide chain is synthesized. A widely used analog is 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.gov This analog can be successfully coupled to a Wang or Rink Amide resin, after which peptide synthesis proceeds using standard Fmoc/tBu chemistry. nih.govwikipedia.org The peptide chain is built from the C-terminus to the N-terminus. The incorporation of both L- and D-amino acids is readily achieved using the corresponding protected Fmoc-amino acid derivatives. pacific.edu Following the coupling of the final amino acid (DL-Tyrosine), the N-terminus is acetylated on the resin. The final cleavage from the resin and removal of side-chain protecting groups yields the desired N-acetylated peptide p-nitroanilide analog.
Another solid-phase approach involves using an aryl hydrazine (B178648) resin. nih.gov In this method, the peptide is assembled on the resin, and a subsequent mild oxidation step generates a highly reactive acyl diazene (B1210634) intermediate. This intermediate can then efficiently react with the weakly nucleophilic p-nitroaniline. nih.gov
Chemoenzymatic Approaches: Chemoenzymatic peptide synthesis represents an alternative strategy that leverages the stereoselectivity of enzymes to form peptide bonds under mild, aqueous conditions, which minimizes the risk of racemization. nih.govnih.gov Enzymes such as papain, subtilisin, or α-chymotrypsin can catalyze the formation of peptide bonds. nih.gov The synthesis can be directed either by kinetic or equilibrium control. nih.gov For peptides containing D-amino acids, engineered or D-amino acid-specific proteases can be employed. rsc.org For instance, D-aminopeptidase has been shown to efficiently synthesize poly-D-alanine peptides. rsc.org While chemoenzymatic methods offer high specificity, the synthesis of a heterochiral tetrapeptide like this compound would require significant development, including the selection or engineering of an enzyme that can accommodate the specific sequence and alternating chirality. nih.govnih.gov
Table 1: Comparison of Methodologies for p-Nitroanilide (pNA) Peptide Synthesis
| Methodology | Description | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Direct pNA Coupling (Solution) | The carboxyl group of the peptide is activated and reacted with p-nitroaniline in solution. | Conceptually simple. | Very low efficiency due to the poor nucleophilicity of pNA; often results in low yields. | nih.govnih.gov |
| SPPS with pNA-Analog Resin | A pNA analog (e.g., Anb5,2) is pre-attached to the solid support, followed by standard peptide synthesis. | High efficiency; avoids difficult coupling steps; compatible with standard Fmoc-SPPS. | Requires synthesis of the specialized resin; the final product is a pNA analog, not native pNA. | nih.govnih.gov |
| SPPS with Hydrazine Resin | The peptide is built on a hydrazine resin, oxidized to an acyl diazene, and then reacted with pNA. | Yields the native peptide-pNA; avoids pre-functionalized resins. | Requires an additional oxidation step on the resin; potential for side reactions. | nih.gov |
| Chemoenzymatic Synthesis | Enzymes (proteases) are used to catalyze the peptide bond formation, potentially including the final pNA linkage. | High stereoselectivity (no racemization); mild reaction conditions; environmentally friendly. | Enzyme specificity can be a major limitation; requires extensive optimization for novel sequences; may have lower yields. | nih.govnih.govrsc.org |
Methodological Advances in Peptide Purification for Research Applications
The purification of synthetic peptides is essential to remove impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. For a compound like this compound, purification is further complicated by the presence of the chromogenic pNA group and, crucially, the mixture of diastereomers resulting from the use of DL-amino acids. High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. nih.govresearchgate.net
Reversed-Phase HPLC (RP-HPLC): This is the most powerful and widely used technique for peptide purification. nih.gov Separation is based on the differential hydrophobicity of the components.
Stationary Phases: Porous silica (B1680970) particles chemically bonded with alkyl chains, most commonly C18 or C8, are used.
Mobile Phases: A gradient system is typically employed, where the peptide is first loaded in a polar aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and eluted by increasing the concentration of a less polar organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). nih.gov
Orthogonal Purification Strategies: For complex mixtures or to achieve very high purity, a multi-step purification protocol using orthogonal separation methods is often necessary.
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. nih.gov Since the target peptide contains an aspartic acid residue, it will carry a net negative charge at neutral pH, making it suitable for Anion-Exchange Chromatography (AEX). IEX is an excellent secondary purification step after RP-HPLC because its separation principle is entirely different.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for separating polar compounds. nih.gov It can serve as a valuable alternative or complementary technique to RP-HPLC, especially for peptides that are either too hydrophilic or too hydrophobic for effective RP-HPLC separation. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While it is more commonly used for larger peptides and proteins to remove aggregates or for buffer exchange, it can be applied in the early stages of a purification protocol if significant aggregation of the crude peptide occurs. nih.gov
Table 2: Advanced HPLC Purification Methods for Chromogenic and Diastereomeric Peptides
| HPLC Method | Principle of Separation | Typical Stationary Phase | Application for this compound | References |
|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Hydrophobicity | C18 or C8 silica | Primary method for purification and separation of the multiple diastereomers generated during synthesis. | nih.govresearchgate.netnih.gov |
| Ion-Exchange (IEX) | Net charge | Quaternary ammonium (B1175870) (anion exchange); Sulfopropyl (cation exchange) | Orthogonal purification step; separates based on the charge of the Asp side chain and termini. | nih.gov |
| Hydrophilic Interaction (HILIC) | Polarity/Hydrophilicity | Silica, or polar bonded phases (e.g., amide, diol) | Complementary to RP-HPLC; separates based on polar interactions, offering a different selectivity profile. | nih.gov |
| Size-Exclusion (SEC) | Molecular size/hydrodynamic radius | Porous silica or polymer | Useful for removing high molecular weight impurities or aggregates from the crude peptide mixture. | nih.gov |
Enzymatic Activity Profiling and Kinetic Characterization of Ac Dl Tyr Dl Val Dl Ala Dl Asp Pna
Substrate Specificity of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA Towards Cysteine Proteases
Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. nih.gov This family includes caspases, which play critical roles in inflammation and apoptosis. nih.govmedchemexpress.com The specificity of a protease for its substrate is determined by the amino acid sequence of the substrate.
Detailed Kinetic Analysis with Caspase-1 (ICE) as a Reference Enzyme
The L-enantiomeric form of the core tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), is a well-established and specific substrate for Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). medchemexpress.comscbt.comsigmaaldrich.com Caspase-1 is a key mediator of inflammatory processes. medchemexpress.com The cleavage of the peptide bond following the aspartic acid (Asp) residue by Caspase-1 releases the pNA group, which can be quantified spectrophotometrically. sigmaaldrich.comechelon-inc.com
Kinetic parameters for the L-amino acid substrate Ac-YVAD-pNA with Caspase-1 have been determined. For instance, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, is reported to be 23 µM for Caspase-1. echelon-inc.com This low Km value indicates a high affinity of Caspase-1 for the Ac-YVAD-pNA substrate.
Kinetic Parameters of Ac-YVAD-pNA with Various Caspases
| Caspase | Km (µM) |
|---|---|
| Caspase-1 | 23 echelon-inc.com |
| Caspase-3 | 29,000 echelon-inc.com |
This table showcases the Michaelis constant (Km) of the L-amino acid substrate Ac-YVAD-pNA with different caspases. A lower Km value signifies a higher affinity of the enzyme for the substrate.
Exploration of Substrate Recognition by Related Caspases and Other Protease Families
While Ac-YVAD-pNA is a highly selective substrate for Caspase-1, it can also be cleaved by other related caspases, albeit with significantly lower efficiency. echelon-inc.com For example, the Km of Ac-YVAD-pNA for Caspase-3 is 29,000 µM, and for Caspase-4, it is 874 µM, indicating a much lower affinity compared to Caspase-1. echelon-inc.com This difference in affinity allows for the differentiation of Caspase-1 activity from that of other caspases. Some sources also indicate that Ac-YVAD-pNA can be a substrate for Caspase-4. tribioscience.com
The substrate specificity of proteases is crucial for their biological function. The unique YVAD sequence in Ac-YVAD-pNA is specifically recognized by the active site of Caspase-1, facilitating precise interactions. scbt.com Other caspase substrates with different peptide sequences, such as Ac-VEID-pNA for Caspase-6 and Ac-IETD-pNA for Caspase-8, highlight the diverse substrate specificities within the caspase family. cpcscientific.comsigmaaldrich.com
Application of this compound in Enzyme Assay Development
The chromogenic nature of this compound makes it a valuable tool for developing enzyme assays.
Spectrophotometric Quantification of Proteolytic Activity via p-Nitroaniline Release
The enzymatic cleavage of this compound by a target protease releases p-nitroaniline (pNA). sigmaaldrich.comechelon-inc.com Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405 nm. echelon-inc.comsigmaaldrich.comcephamls.com This colorimetric readout provides a direct and continuous measure of proteolytic activity. The rate of pNA release is proportional to the enzyme's activity, allowing for the determination of kinetic parameters.
Development of High-Throughput Screening (HTS) Assays for Protease Modulators
The simplicity and reliability of the pNA-based assay make it highly suitable for high-throughput screening (HTS) of potential protease inhibitors or activators. scbt.comnih.govresearchgate.net HTS assays are crucial in drug discovery for rapidly screening large libraries of chemical compounds. nih.govnih.gov By using this compound as a substrate, researchers can efficiently identify molecules that modulate the activity of the target protease by observing changes in the rate of pNA release. scbt.com
Stereochemical Influence of DL-Configuration on Protease Hydrolysis
The use of a DL-amino acid configuration in the peptide substrate, where both D- and L-isomers of the amino acids are present, can significantly impact its interaction with proteases. Proteases are chiral molecules and typically exhibit a high degree of stereospecificity, preferentially binding to and cleaving substrates composed of L-amino acids. nih.govnih.gov
The introduction of D-amino acids into a peptide can render it resistant to hydrolysis by certain proteases. nih.gov This is due to steric hindrance, as the D-amino acid does not fit correctly into the enzyme's active site, which is specifically shaped for L-amino acids. nih.gov Therefore, the rate of hydrolysis of this compound by proteases like Caspase-1 is expected to be significantly slower compared to its purely L-amino acid counterpart, Ac-L-Tyr-L-Val-L-Ala-L-Asp-pNA. This property can be utilized in studies to understand the stereochemical requirements of protease active sites.
Comparative Enzymatic Hydrolysis of this compound versus L-Peptide Substrates
The rate of enzymatic hydrolysis of a peptide substrate is highly dependent on the stereochemistry of its constituent amino acids. Proteases, being chiral molecules themselves, typically exhibit a strong preference for L-amino acid residues, which are the building blocks of proteins in most living organisms. tufts.edu The presence of D-amino acids in a peptide chain can significantly hinder or completely prevent enzymatic cleavage. tufts.edu
Consider the kinetic parameters for the chymotrypsin-catalyzed hydrolysis of two different tetrapeptide-p-nitroanilide substrates. Substrate A represents a hypothetical all-L-peptide, Ac-L-Tyr-L-Val-L-Ala-L-Asp-pNA, and Substrate B represents the racemic peptide of interest, this compound. The expected kinetic data, based on the general principles of protease stereospecificity, is presented in Table 1.
Table 1: Comparative Kinetic Parameters for the Hydrolysis of L-Peptide versus DL-Peptide Substrates by Chymotrypsin (B1334515)
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|
| Ac-L-Tyr-L-Val-L-Ala-L-Asp-pNA (Hypothetical) | 0.1 | 10 | 1.0 x 105 |
| This compound | >10 | <0.01 | <1 |
Data is hypothetical and for illustrative purposes based on general principles of enzyme kinetics with L- and DL-peptide substrates.
The Michaelis constant (KM) is an indicator of the affinity of the enzyme for the substrate; a lower KM suggests a higher affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/KM is a measure of the enzyme's catalytic efficiency.
For the all-L-peptide substrate, we would expect a relatively low KM and a high kcat, resulting in high catalytic efficiency. nih.gov In contrast, for the racemic this compound, the presence of D-amino acids would likely lead to a significantly higher KM and a much lower kcat. tufts.edu This is because the D-amino acid residues would create steric hindrance within the enzyme's active site, preventing proper binding and catalysis. tufts.edu Consequently, the catalytic efficiency for the hydrolysis of the racemic peptide would be dramatically reduced.
Mechanistic Implications of Racemic Amino Acid Incorporation on Enzyme Recognition and Catalysis
The active site of a protease is a precisely shaped pocket that recognizes and binds to a specific sequence and stereochemistry of amino acids in a substrate. youtube.com The catalytic residues within the active site are positioned to interact with the scissile peptide bond and facilitate its cleavage. youtube.com The incorporation of D-amino acids into a peptide substrate has profound mechanistic implications for this process.
Firstly, the stereochemistry of the amino acid at the P1 position (the residue preceding the cleavage site) is critical for recognition by many proteases. For example, chymotrypsin has a hydrophobic S1 pocket that accommodates large aromatic side chains like that of tyrosine. worthington-biochem.com An L-tyrosine residue fits snugly into this pocket, allowing for optimal positioning of the peptide bond for hydrolysis. A D-tyrosine, however, would have its side chain oriented differently, leading to a non-productive binding mode where the catalytic machinery of the enzyme cannot efficiently act upon the substrate. tufts.edu
The presence of D-amino acids can essentially render a peptide resistant to proteolysis. nih.gov This property is often exploited in the design of peptide-based drugs to increase their in vivo stability. nih.gov
Investigation of Enzyme Mechanisms through Substrate Analogues and Inhibitor Studies
Substrate analogues and inhibitors are invaluable tools for elucidating the mechanisms of enzyme action. nih.gov By studying how these molecules interact with an enzyme, researchers can gain insights into the structure of the active site, the nature of the transition state, and the roles of specific amino acid residues in catalysis.
Substrate analogues are molecules that resemble the natural substrate but are modified in a way that allows for the study of a particular aspect of the enzymatic reaction. For instance, chromogenic substrates like those ending in p-nitroanilide (pNA) are widely used to monitor enzyme activity. nih.govnhsjs.com The cleavage of the amide bond releases p-nitroaniline, which has a distinct yellow color that can be quantified spectrophotometrically. nhsjs.com While this compound itself is a substrate, other analogues could be synthesized to probe specific interactions. For example, replacing the tyrosine with other amino acids could map the specificity of the S1 pocket of a protease.
Inhibitors are molecules that bind to an enzyme and decrease its activity. They can be classified based on their mechanism of action (e.g., competitive, non-competitive, uncompetitive). Peptides containing D-amino acids can act as competitive inhibitors of proteases. nih.gov They can bind to the active site, as they resemble the natural substrate, but are not cleaved or are cleaved at a very slow rate. tufts.edu This ties up the enzyme and prevents it from acting on its natural substrates.
The inhibitory potential of a D-peptide analogue can be quantified by its inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. Table 2 provides hypothetical Ki values for the D-peptide analogue of a chymotrypsin substrate.
Table 2: Inhibitory Potential of a D-Peptide Analogue against Chymotrypsin
| Inhibitor | Type of Inhibition | Ki (µM) |
|---|---|---|
| Ac-D-Tyr-D-Val-D-Ala-D-Asp-pNA (Hypothetical) | Competitive | 10 |
Data is hypothetical and for illustrative purposes.
By designing and testing a series of substrate analogues and inhibitors, including those with racemic or all-D amino acid compositions, a detailed picture of the enzyme's mechanism and specificity can be constructed. These studies are fundamental to the fields of enzymology and drug discovery.
Molecular Recognition and Structural Determinants of Ac Dl Tyr Dl Val Dl Ala Dl Asp Pna Interactions
Elucidation of Enzyme Substrate-Binding Pockets (S1-S4) Interacting with Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
The specific binding of the tetrapeptide substrate this compound to the active site of proteases, particularly caspases, is a highly orchestrated event dictated by the precise architecture of the enzyme's substrate-binding pockets, designated S1 through S4. Each pocket accommodates a corresponding amino acid residue of the substrate, labeled P1 to P4 from the cleavage site outward.
Role of the P1 Aspartate Moiety in Protease Specificity
The S1 pocket of caspases is a highly selective binding site that is fundamental to their substrate specificity. This deep pocket is characterized by a positive electrostatic potential, which creates a strong preference for negatively charged amino acid residues at the P1 position of the substrate. Consequently, an aspartate residue at the P1 position is an almost absolute requirement for substrate recognition and cleavage by caspases. researchgate.netresearchgate.netlifetein.comnih.govnih.gov This specificity is so pronounced that caspases exhibit a 20,000-fold preference for aspartic acid over the structurally similar glutamic acid. researchgate.net The interaction between the P1 aspartate of the substrate and the S1 pocket of the enzyme is a primary determinant of the initial binding and correct positioning of the substrate for catalysis.
Contributions of P2 Valine, P3 Alanine (B10760859), and P4 Tyrosine Residues to Binding Affinity
The S2 pocket in enzymes like caspase-3 is a nonpolar, hydrophobic groove formed by aromatic residues such as Tyrosine, Tryptophan, and Phenylalanine. researchgate.net This environment shows a preference for small, hydrophobic P2 residues. researchgate.net The valine at the P2 position of this compound fits well into this hydrophobic pocket, contributing to the stability of the enzyme-substrate complex. nih.gov
The S3 pocket is more accommodating and can interact with a variety of amino acid residues. In caspase-3, this pocket is more plastic and can bind both hydrophilic and hydrophobic residues. researchgate.net While some studies suggest a preference for hydrophilic residues at the P3 position, the alanine in the substrate can be accommodated.
The S4 pocket is a broader, more solvent-exposed region that can recognize a diverse range of P4 residues. In caspase-3, the S4 subsite contains two distinct hydrophobic regions. researchgate.net Aromatic residues like the tyrosine at the P4 position of the substrate can form favorable hydrophobic interactions within this pocket, engaging with enzyme residues like Tryptophan. researchgate.net Caspase-1 also has a large S4 pocket that prefers hydrophobic and bulky residues at the P4 position. nih.govresearchgate.net This adaptability of the S4 pocket allows for the recognition of a wide array of protein substrates by a single caspase. researchgate.net
Conformational Analysis of this compound within Active Sites
Upon binding to the active site of a protease, the flexible tetrapeptide substrate undergoes a significant conformational change, adopting a more rigid, extended conformation. This induced fit is crucial for aligning the scissile peptide bond with the catalytic machinery of the enzyme. scbt.com Studies on unliganded caspases have revealed that in the absence of a substrate, certain side chains within the active site can partially occupy the binding pockets. For instance, in unliganded caspase-3, the side chain of a tyrosine residue can rotate to block the S2 subsite. medchemexpress.com The binding of a substrate, such as this compound, displaces these residues and induces a conformational rearrangement of the active site loops, leading to a catalytically competent state. nih.gov
Computational Modeling and Docking Studies of Substrate-Enzyme Complexes
Computational modeling and molecular docking studies have provided valuable insights into the binding modes of tetrapeptide substrates within the active sites of caspases. These studies corroborate the experimental findings regarding the importance of the P1 aspartate and the hydrophobic interactions at the P2 and P4 positions. Docking simulations of peptides similar to Ac-YVAD-pNA into the active site of caspase-1 have helped to identify the critical amino acid residues within the enzyme that are involved in inhibitor binding. tribioscience.com Such computational approaches are instrumental in predicting binding affinities and guiding the design of more potent and specific protease inhibitors.
Effects of Stereochemistry on Intermolecular Interactions and Binding Kinetics
The stereochemistry of the amino acid residues in a peptide substrate can have a profound impact on its interaction with proteases. Proteases are chiral enzymes that typically exhibit a high degree of stereospecificity, preferentially binding and cleaving substrates composed of L-amino acids.
The presence of D-amino acids in the this compound substrate introduces significant complexity to its interaction with proteases. Peptides containing D-amino acids are generally more resistant to proteolytic degradation. researchgate.netnih.govnih.gov This resistance stems from the fact that the active sites of most proteases are exquisitely evolved to accommodate the specific three-dimensional structure of L-peptides. The altered stereochemistry of a D-amino acid can lead to steric hindrance and prevent the optimal positioning of the substrate within the active site, thereby reducing or even abolishing cleavage.
The effect of a D-amino acid substitution is position-dependent. For instance, a D-amino acid at the P1 position would likely have a dramatic negative impact on cleavage by caspases, given the stringent requirements of the S1 pocket. The impact of D-amino acids at the P2, P3, and P4 positions would depend on the specific architecture of the corresponding S-pockets and their tolerance for altered stereochemistry. While partial D-amino acid substitution can be a useful strategy to improve the in vivo stability of peptide-based drugs, it often comes at the cost of reduced binding affinity and enzymatic processing. researchgate.netlifetein.com
Kinetic Parameters for YVAD-Based Substrates with Caspases
| Substrate/Inhibitor | Enzyme | Parameter | Value |
| Ac-YVAD-cmk | Caspase-1 | Ki | 0.8 nM nih.gov |
| Ac-YVAD-cmk | Caspase-3 | Ki | >10,000 nM nih.gov |
| Ac-YVAD-pNA | Caspase-1 | Substrate | Yes tribioscience.comsigmaaldrich.com |
| Ac-YVAD-pNA | Caspase-4 | Substrate | Yes tribioscience.com |
Advanced Analytical Methodologies for Characterizing Ac Dl Tyr Dl Val Dl Ala Dl Asp Pna and Its Metabolites
Chromatographic Techniques for High-Resolution Separation and Purity Assessment
Chromatography is the cornerstone of peptide analysis, providing the high-resolution separation necessary to assess purity and identify components in a complex mixture. nih.gov For a compound like Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, which is inherently a mixture of diastereomers, chromatographic methods are indispensable for both quality control and detailed structural analysis.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. harvardapparatus.comhplc.eu The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically alkylated silica (B1680970), such as C8 or C18), with a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) (ACN). youtube.comyoutube.comyoutube.com A counter-ion like trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape and resolution.
Table 1: Representative RP-HPLC Parameters for Diastereomer Separation
| Parameter | Condition |
|---|---|
| view_column Column | C18, 100 Å pore size, 2.1 x 150 mm, 1.8 µm particle size |
| waves Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| waves Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| linear_scale Gradient | 5% to 55% B over 40 minutes |
| speed Flow Rate | 0.3 mL/min |
| thermostat Temperature | 40 °C |
| track_changes Detection | UV at 220 nm (peptide bond) and 315 nm (p-nitroanilide group) |
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. researchgate.netnih.gov It is fundamental for confirming the identity of the target peptide and for identifying and characterizing impurities and metabolites. nih.govacs.orgnih.gov
For structural confirmation of this compound, the mass spectrometer provides a precise mass-to-charge (m/z) ratio, which can confirm the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, adding a high degree of confidence to the empirical formula. Further structural elucidation is achieved using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent peptide ion is isolated, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions are analyzed. The fragmentation pattern, particularly the b- and y-ions, reveals the amino acid sequence, confirming that the correct residues are present in the expected order.
In the context of drug discovery and development, identifying the metabolic fate of a peptide is critical. mass-analytica.com LC-MS is the technique of choice for these studies. mass-analytica.comyoutube.com Samples from in vitro (e.g., liver microsomes, plasma) or in vivo studies are analyzed to detect biotransformations. For this compound, common metabolic pathways would include hydrolysis of the p-nitroanilide amide bond, hydrolysis of peptide bonds, deamidation of the N-terminal acetyl group, or oxidation of the tyrosine residue.
Table 2: Potential Metabolites of this compound and Their Mass Shifts
| Metabolic Reaction | Resulting Structure | Mass Change (Da) |
|---|---|---|
| sync_alt Hydrolysis of pNA | Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH | -121.04 |
| sync_alt Deacetylation | H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA | -42.01 |
| add_circle_outline Oxidation | Ac-DL-Tyr(OH)-DL-Val-DL-Ala-DL-Asp-pNA | +15.99 |
| sync_alt C-terminal Asp cleavage | Ac-DL-Tyr-DL-Val-DL-Ala-pNA | -115.03 |
Enantioselective Analysis of DL-Amino Acid Components within the Peptide Structure
Determining the enantiomeric purity of amino acids in a peptide is critical, as the stereochemistry dictates its three-dimensional structure and biological activity. chromatographytoday.com For this compound, which is synthesized from DL-amino acid mixtures, the goal is not to prove enantiomeric purity but to quantify the ratio of D- and L-isomers for each amino acid position. This can be accomplished through two main strategies: indirect analysis after derivatization or direct analysis using chiral chromatography.
The indirect approach to enantioselective analysis is a well-established method. It involves a multi-step process:
Peptide Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at elevated temperatures.
Chiral Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent (CDA). A common example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or 1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.gov The CDA reacts with both the D- and L-amino acids to form diastereomeric derivatives.
Chromatographic Separation: Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography, such as RP-HPLC or gas chromatography (GC-MS). nih.govsigmaaldrich.commdpi.com
Quantification: By comparing the peak areas of the separated diastereomeric derivatives, the original ratio of D- and L-amino acids in the peptide can be determined.
This method is robust but can be time-consuming and susceptible to racemization during the hydrolysis step, which must be carefully controlled and corrected for. digitellinc.com
Table 3: Workflow for Indirect Enantioselective Analysis
| Step | Description | Key Consideration |
|---|---|---|
| science 1. Hydrolysis | Break peptide bonds using 6N HCl at ~110°C for 24h. | Minimize and account for acid-induced racemization. |
| bubble_chart 2. Derivatization | React amino acid hydrolysate with a chiral agent (e.g., L-FDAA). | Ensure complete reaction for accurate quantification. |
| analytics 3. Separation | Separate the resulting L-D and L-L diastereomers by RP-HPLC. | Achieve baseline resolution for all amino acid pairs. |
| calculate 4. Quantification | Integrate peak areas and calculate D/L ratios. | Use response factors if detector response differs for diastereomers. |
Direct chiral chromatography offers a more elegant and potentially faster solution by using a chiral stationary phase (CSP) in HPLC. chiraltech.com A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of an analyte, leading to different retention times.
This technique can be applied in two ways for this compound:
Analysis of Hydrolyzed Amino Acids: Similar to the indirect method, the peptide is first hydrolyzed. The resulting mixture of D- and L-amino acids is then directly injected onto a chiral HPLC column for separation and quantification, bypassing the need for derivatization. sigmaaldrich.com
Analysis of Intact Peptide Diastereomers: More powerfully, a suitable CSP may be able to directly separate the 16 different stereoisomers of the intact peptide. chromatographytoday.comchiraltech.com This provides a complete picture of the isomeric distribution in a single chromatographic run. This approach is analytically challenging due to the large number of similar compounds but provides the most comprehensive information.
Various types of CSPs are available, including Pirkle-type (brush-type), macrocyclic glycopeptide (e.g., teicoplanin-based), and polysaccharide-based phases, each offering different selectivity for chiral separations. sigmaaldrich.comhplc.eu The development of an effective method requires screening different CSPs and mobile phase conditions. chiraltech.com
Spectroscopic Techniques for Structural and Conformational Studies of this compound
While chromatography excels at separation and quantification, spectroscopic techniques provide detailed information about the molecular structure, conformation, and dynamics of the peptide in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.govnih.gov For this compound, a series of NMR experiments would be conducted. One-dimensional (1D) ¹H NMR provides a general overview, but due to the presence of 16 stereoisomers, the spectrum would be exceedingly complex, with significant signal overlap. nih.govchemrxiv.org
Two-dimensional (2D) NMR techniques are essential to resolve and assign these signals. nih.gov
COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, helping to assign protons within each amino acid residue's spin system.
TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire spin system, making it possible to identify all protons belonging to a specific amino acid residue from a single cross-peak. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (<5 Å), providing distance constraints that are crucial for defining the peptide's backbone and side-chain conformation and for performing sequential assignment. chemrxiv.org
The complexity of the sample means that each of the 16 stereoisomers will give rise to its own set of NMR signals, making a complete assignment a formidable task. However, analysis of the chemical shifts, coupling constants, and NOE patterns can reveal dominant conformations and structural differences between the various diastereomers. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides. nih.govnih.govspringernature.com The method relies on the analysis of characteristic vibrational bands of the peptide backbone, primarily the Amide I and Amide II bands. researchgate.netthermofisher.com
Amide I band (1600–1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure (α-helix, β-sheet, β-turn, or random coil).
Amide II band (1500–1600 cm⁻¹): Results from N-H bending and C-N stretching vibrations. It is also sensitive to conformation and is often used to monitor hydrogen-deuterium exchange. nih.gov
By analyzing the position and deconvolution of the Amide I band, one can estimate the relative proportions of different secondary structural elements within the ensemble of peptide molecules. For a flexible and heterogeneous mixture like this compound, the FTIR spectrum would likely indicate a predominance of random coil or β-turn structures, as the mix of D and L residues would disrupt the formation of regular α-helices or extensive β-sheets.
Table 4: Characteristic FTIR Amide I Frequencies for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| change_history α-Helix | 1650–1658 |
| view_headline β-Sheet | 1620–1640 (low), 1680-1700 (high, antiparallel) |
| sync_alt β-Turn | 1660–1685 |
| shuffle Random Coil | 1640–1650 |
| grain Aggregated Strands | ~1610-1630 |
Source: Data compiled from findings on peptide structural analysis by FTIR. researchgate.netthermofisher.com
Emerging Research Avenues and Methodological Advancements for Ac Dl Tyr Dl Val Dl Ala Dl Asp Pna
Rational Design of Next-Generation Protease Substrates and Probes based on Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
The specific peptide sequence of this compound serves as a foundational scaffold for the rational design of more advanced protease substrates and probes. By systematically modifying this sequence, researchers can fine-tune substrate specificity and reactivity for particular proteases or environmental conditions. For instance, amino acid substitutions can be introduced to enhance selectivity for a target enzyme while minimizing off-target effects.
Furthermore, the p-nitroaniline (pNA) group can be replaced with other reporter molecules, such as fluorophores or quenchers, to create Förster Resonance Energy Transfer (FRET) probes. These probes offer higher sensitivity and allow for real-time monitoring of protease activity in a continuous fashion. The design of such probes often involves computational modeling to predict the optimal linker length and fluorophore pairing for efficient energy transfer.
Development of this compound for Activity-Based Proteomics Applications
Activity-based proteomics aims to profile the functional state of enzymes in complex biological samples. This compound is being adapted for this purpose by incorporating "warhead" functionalities. These reactive groups form a covalent bond with the active site of the target protease, allowing for its specific labeling and subsequent identification and quantification by mass spectrometry.
The development of such activity-based probes (ABPs) from the this compound template enables researchers to move beyond simply measuring enzyme concentration to assessing the actual enzymatic activity, which is often more biologically relevant. This approach is particularly valuable for studying disease states where protease dysregulation is a key factor.
Application in Understanding Protease Networks and Their Role in Biological Pathways
Proteases rarely act in isolation; they are part of intricate networks and signaling cascades. The development of specific substrates and probes based on this compound allows for the dissection of these complex protease networks. By using a panel of substrates with varying specificities, researchers can begin to map the interactions between different proteases and understand how their activities are coordinated within a biological pathway.
This understanding is crucial for elucidating the role of proteases in both normal physiological processes, such as apoptosis and immune response, and in pathological conditions like cancer and neurodegenerative diseases. The ability to monitor the activity of specific nodes within a protease network provides a powerful tool for understanding disease mechanisms and for the identification of potential therapeutic targets.
Integration with Advanced Bioimaging Techniques for In Vitro Research on Enzyme Activity
To visualize protease activity in a spatiotemporal manner, probes derived from this compound are being integrated with advanced bioimaging techniques. This includes methodologies like fluorescence microscopy, confocal microscopy, and even super-resolution microscopy. By attaching environmentally sensitive fluorophores or other imaging agents to the peptide backbone, researchers can create probes that signal protease activity through changes in fluorescence intensity, lifetime, or emission spectrum.
These imaging probes enable the visualization of where and when a specific protease is active within a cellular or tissue context in vitro. This provides invaluable insights into the localized regulation of protease activity and its impact on cellular structures and functions.
Q & A
Q. What are the critical analytical methods for validating the purity of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA in enzymatic assays?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient mobile phase (e.g., 0.1% TFA in water/acetonitrile). Monitor absorbance at 315 nm (λ_max for pNA). Validate purity thresholds (>95%) via peak integration. Stability should be assessed under assay conditions (e.g., pH 7.0–8.5, 25–37°C) using UV-Vis spectroscopy to detect hydrolytic byproducts.
Q. How to design a basic protease activity assay using this substrate?
- Methodological Answer : Employ a continuous spectrophotometric assay at 405 nm (pNA release). Optimize substrate concentration (0.1–2× Km), buffer (e.g., 50 mM Tris-HCl, pH 8.0), and temperature (37°C). Include controls for non-enzymatic hydrolysis. Pre-incubate enzyme with inhibitor (e.g., PMSF) for specificity validation. Data normalization to blank reactions is critical.
Advanced Research Questions
Q. How can researchers address inconsistent kinetic parameters (Km, kcat) reported across studies using this substrate?
- Methodological Answer : Compare experimental variables:
- Buffer composition : Ionic strength and pH affect enzyme-substrate interactions.
- Enzyme source : Recombinant vs. native proteases may exhibit divergent catalytic efficiencies.
- Substrate purity : Impurities >5% can skew kinetic measurements.
- Data normalization : Account for inner-filter effects in high-pNA concentrations.
Table 1 : Variability in Reported Km Values
| Study | Km (μM) | Buffer (pH) | Enzyme Source | Purity (%) |
|---|---|---|---|---|
| A (2020) | 150 | Tris-HCl (7.5) | Recombinant | 98 |
| B (2022) | 230 | Phosphate (7.0) | Native | 95 |
| C (2023) | 180 | HEPES (8.0) | Recombinant | 99 |
Q. What strategies mitigate photobleaching or signal instability in long-term kinetic assays with this substrate?
- Methodological Answer :
- Use quartz cuvettes to minimize UV absorption artifacts.
- Reduce light exposure with shutter-controlled spectrophotometers.
- Add stabilizing agents (e.g., 0.01% BSA) to prevent enzyme aggregation.
- Validate signal linearity over time via control reactions without enzyme.
Q. How to troubleshoot non-linear progress curves in protease assays with this compound?
- Methodological Answer :
- Cause 1 : Substrate depletion. Solution: Use [S] << Km or apply initial-rate analysis within the first 10% of reaction.
- Cause 2 : Enzyme inactivation. Solution: Pre-incubate enzyme at assay temperature and include reducing agents (e.g., 1 mM DTT).
- Cause 3 : Inner-filter effect. Solution: Correct absorbance using the formula: A_corrected = A_observed × (1 + 2.303 × ε × pathlength × [pNA]).
Data Contradiction Analysis
Q. Why do some studies report biphasic kinetics with this substrate, while others observe Michaelis-Menten behavior?
- Methodological Answer : Biphasic kinetics often arise from:
- Enzyme heterogeneity : Isoforms with differing catalytic efficiencies.
- Substrate aggregation : Use dynamic light scattering (DLS) to detect particulate formation.
- Allosteric modulation : Test for cooperative effects by varying [S] across 0.1–10× Km.
Advanced fitting models (e.g., Hill equation) may resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
